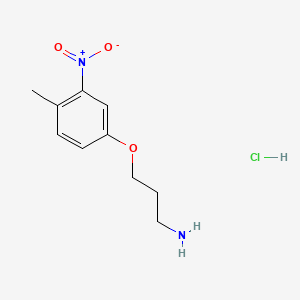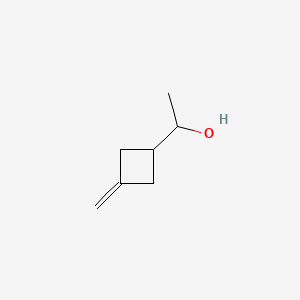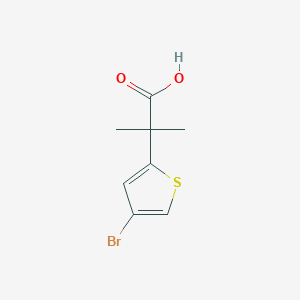
(R)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a chemical compound characterized by the presence of an ethyl ester group, a difluorophenyl group, and an isothiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the reaction of ethyl (3R)-3-(2,4-difluorophenyl)-3-hydroxypropanoate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the formation of the desired isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with amines, leading to the formation of urea derivatives.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution and addition reactions.
Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.
Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are employed to facilitate the reaction.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Urea Derivatives: Resulting from addition reactions with amines.
Aplicaciones Científicas De Investigación
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through the modification of these biomolecules, potentially altering their function and activity. Molecular targets may include enzymes and receptors involved in critical cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorophenyl isothiocyanate: Shares the difluorophenyl and isothiocyanate groups but lacks the ethyl ester moiety.
Ethyl 3-isothiocyanatopropanoate: Contains the ethyl ester and isothiocyanate groups but lacks the difluorophenyl group.
Uniqueness
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the difluorophenyl and isothiocyanate groups enhances its chemical versatility and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H11F2NO2S |
|---|---|
Peso molecular |
271.28 g/mol |
Nombre IUPAC |
ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m1/s1 |
Clave InChI |
NHSSEOHCROFICA-LLVKDONJSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N=C=S |
SMILES canónico |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



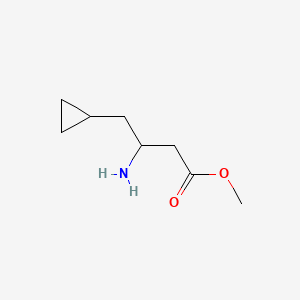
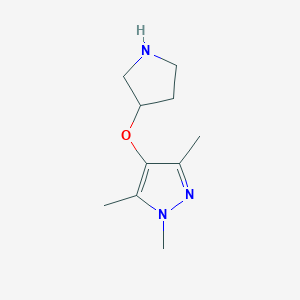


![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)

